7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine is an aromatic heterocyclic compound belonging to the benzothiazole family, characterized by its diverse biological activities and applications in medicinal chemistry, agriculture, and material science. The compound has a molecular formula of and a molecular weight of approximately 239.72 g/mol. Its unique structure is defined by the presence of a chlorine atom, a methyl group, and a pyridinylmethyl substituent on the benzothiazole core, which significantly influences its reactivity and biological properties .
The synthesis of 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine typically involves several key steps:
The reaction conditions are optimized for yield and purity, often utilizing techniques such as continuous flow reactors for industrial applications. Purification methods like recrystallization or chromatography are employed to isolate the final product with high purity .
The molecular structure of 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can be represented as follows:
Key structural data include:
7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine can participate in several types of chemical reactions:
Reagents commonly used in these reactions include:
The mechanism of action for 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine primarily revolves around its interaction with biological targets due to its lipophilicity conferred by the chlorine atom. This property enhances its ability to penetrate cell membranes and interact with intracellular proteins or enzymes involved in various biological pathways.
Research indicates that compounds within the benzothiazole family often exhibit significant biological activities, including antimicrobial and anticancer properties. The specific mechanisms may involve inhibition of enzyme activity or interference with cellular signaling pathways .
The physical properties of 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine include:
Chemical properties include:
These properties are crucial for determining the compound's suitability for various applications in research and industry .
7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine finds applications in several scientific fields:
The discovery of 7-chloro-4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine represents a strategic evolution in benzothiazole chemistry, emerging circa 2010–2015 as researchers pursued hybrid heterocyclic architectures. Benzothiazoles gained prominence in medicinal chemistry following early observations of their anthelmintic and antifungal properties in simple derivatives like 7-chloro-4-methyl-1,3-benzothiazol-2-amine (CAS 78584-09-5, MW 198.68 g/mol) [4] [6]. The incorporation of N-(pyridin-2-ylmethyl) substituents marked a deliberate shift toward enhancing target affinity and pharmacokinetic properties, leveraging nitrogen-rich pharmacophores prevalent in kinase inhibitors and GPCR modulators [1] [7]. This compound exemplifies the "fusion approach" in late-stage functionalization, where commercially available benzothiazole scaffolds (e.g., MFCD04971843) were derivatized via nucleophilic substitutions or reductive aminations [4] [5]. Its specific synthesis pathway typically involves coupling 7-chloro-4-methyl-2-aminobenzothiazole with 2-(bromomethyl)pyridine under basic conditions – a method paralleling related compounds like 6-chloro-4-methyl-N-(pyridin-4-ylmethyl)-1,3-benzothiazol-2-amine (CAS 1204296-43-4) [7].
Table 1: Foundational Benzothiazole Scaffolds in Drug Discovery
Compound | CAS Number | Molecular Formula | Role in Drug Development |
---|---|---|---|
7-Chloro-4-methyl-1,3-benzothiazol-2-amine | 78584-09-5 | C₈H₇ClN₂S | Core scaffold for antimicrobials |
7-Chloro-4-methyl-N-(2-morpholinoethyl)benzo[d]thiazol-2-amine | 1105189-47-6 | C₁₄H₁₈ClN₃OS | Bioavailability-optimized analog |
This compound exhibits dual pharmacological vectors: The 7-chloro-4-methylbenzothiazole moiety confers hydrophobic binding and electron-withdrawing properties critical for enzyme inhibition, while the (pyridin-2-ylmethyl)amine group enables hydrogen bonding and cation-π interactions with biological targets [1] [5]. Empirical studies of analogous structures reveal three key therapeutic intersections:
Table 2: Pharmacological Targets of Benzothiazole-Pyridine Hybrids
Target Class | Specific Targets | Observed Activity in Analogs | Structural Determinants |
---|---|---|---|
Tyrosine Kinases | VEGF-R2, PDGFR-β, c-Kit | IC₅₀ 11–85 nM | Pyridine nitrogen orientation |
Cyclooxygenases | COX-2, mPGES-1 | >70% inhibition at 10 μM | 7-Chloro group positioning |
Platelet Aggregation | TXA₂ synthase, ADP receptors | IC₅₀ 3.8–22 μM | Methyl group hydrophobicity |
Rational design prioritizes this molecule due to its balanced logP (~3.2) and topological polar surface area (~55 Ų), properties that potentially enhance blood-brain barrier penetration relative to carboxylate-containing derivatives like N-(7-chloro-4-methyl-1,3-benzothiazol-2-yl)-2-methanesulfonyl-N-[(pyridin-2-yl)methyl]benzamide (CAS 886947-83-7, MW 471.98 g/mol) [5].
The molecular architecture (C₁₄H₁₂ClN₃S, MW 289.79 g/mol) integrates three bioisosteric elements:
Computational analyses (DFT B3LYP/6-31G) indicate the chloro group's σₚ value (+0.23) synergizes with the methyl group's inductive effect (+0.31σ₁), polarizing the C2-thiazole carbon to δ+ = 0.18 |e| – crucial for nucleophilic attack in covalent inhibition scenarios. This electronic profile distinguishes it from non-chlorinated derivatives like *4-methyl-N-(pyridin-2-ylmethyl)-1,3-benzothiazol-2-amine, which exhibit 5-fold lower kinase affinity [1] [6].
Table 3: Structural and Electronic Properties of Key Substituents
Structural Element | Role in Bioactivity | Computational Parameters | ||
---|---|---|---|---|
7-Chloro substituent | Electron withdrawal / DNA groove binding | σₚ = +0.23; δC₂ = +0.18 | e | |
4-Methyl group | Hydrophobic pocket filling / inductive effects | σ₁ = +0.31; logP contribution +0.84 | ||
Pyridin-2-ylmethyl amine | Hydrogen bond acceptance / cation-π interactions | pKa = 6.8; torsion barrier 8 kcal/mol |
This compound’s structural duality enables simultaneous engagement of hydrophobic kinase pockets and polar allosteric sites – a design principle validated in patent EP0009142A1 for benzothiophene-thiazine anti-inflammatories [8].
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0